S-tert-butyl 2-methyl-3-oxobutanethioate
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Overview
Description
S-tert-butyl 2-methyl-3-oxobutanethioate is an organic compound with the molecular formula C9H16O2S. It is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-tert-butyl 2-methyl-3-oxobutanethioate typically involves the reaction of tert-butyl thiol with 2-methyl-3-oxobutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the thioester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
S-tert-butyl 2-methyl-3-oxobutanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohols or thiols.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-tert-butyl 2-methyl-3-oxobutanethioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-tert-butyl 2-methyl-3-oxobutanethioate involves its interaction with specific molecular targets, such as enzymes or proteins. The thioester group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A related compound with a similar tert-butyl group but lacks the thioester functionality.
S-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate: Another compound with a similar structure but different functional groups.
Uniqueness
S-tert-butyl 2-methyl-3-oxobutanethioate is unique due to its thioester group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
88939-02-0 |
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Molecular Formula |
C9H16O2S |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
S-tert-butyl 2-methyl-3-oxobutanethioate |
InChI |
InChI=1S/C9H16O2S/c1-6(7(2)10)8(11)12-9(3,4)5/h6H,1-5H3 |
InChI Key |
OOCJZRFUBHRDRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)SC(C)(C)C |
Origin of Product |
United States |
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